Method Validation for trans-Nicotine-1'-Oxide
In a fully validated LC-MS/MS method for the simultaneous determination of 11 nicotine-related analytes in human plasma and urine, deuterated internal standards—including a matched standard for trans-nicotine-1'-oxide—enabled the achievement of stringent validation metrics. The method demonstrated linearity with R² > 0.99 across the selected concentration ranges, intra-day imprecision ≤14%, inter-day imprecision ≤17%, and matrix effects minimized to ≤19% across both matrices [1].
| Evidence Dimension | Analytical method validation parameters for nicotine metabolites |
|---|---|
| Target Compound Data | R² > 0.99; Intra-day imprecision ≤14%; Inter-day imprecision ≤17%; Matrix effect ≤19% |
| Comparator Or Baseline | Non-deuterated internal standard methods (historical GC methods): LOQ ~100 ng/mL for N-oxides; recovery variability not corrected via isotope dilution |
| Quantified Difference | LOQ improved from ~100 ng/mL to 1.0 ng/mL (plasma) and 2.5 ng/mL (urine); ~100-fold sensitivity enhancement |
| Conditions | Human plasma and urine; LC-MS/MS with electrospray ionization; multiple reaction monitoring (MRM); solid-phase extraction |
Why This Matters
This demonstrates that deuterated internal standard methodology achieves quantitative sensitivity for nicotine-1'-oxide that is approximately two orders of magnitude superior to older non-deuterated approaches, enabling detection at clinically and toxicologically relevant trace levels.
- [1] Miller EI, Norris HR, Rollins DE, et al. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2010;878(9-10):725-737. View Source
